
5-Pentyl-3-phenyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-pentyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentyl-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of phenyl isocyanate with 5-pentyl-2-aminoethanol under mild conditions. This reaction proceeds via the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of oxazolidinones, including 5-pentyl-3-phenyl-1,3-oxazolidin-2-one, often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is a widely used method. This process involves the use of phosphine ligands and bases to facilitate the reaction under controlled temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
5-pentyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-pentyl-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in stereoselective synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential antibacterial agents.
Medicine: Oxazolidinone derivatives are explored for their antimicrobial properties, particularly against resistant bacterial strains.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 5-pentyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, oxazolidinones inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5-pentyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications .
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
5-pentyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-5-10-13-11-15(14(16)17-13)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |
InChI-Schlüssel |
HWIYPLZVPBTTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CN(C(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chlorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B13889798.png)
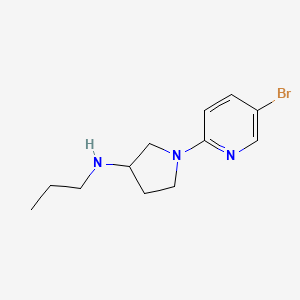

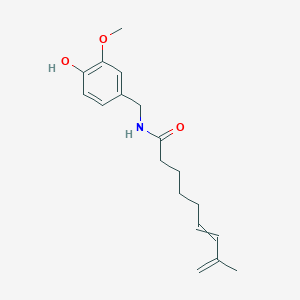
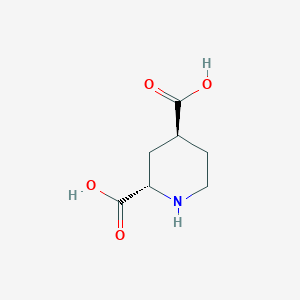
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
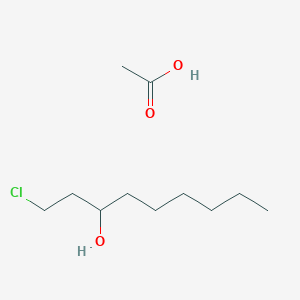
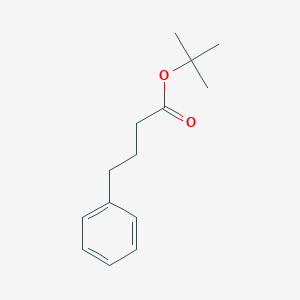

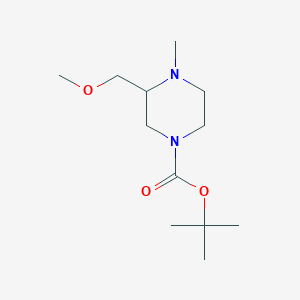
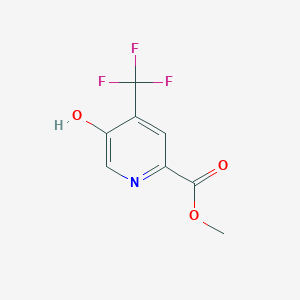
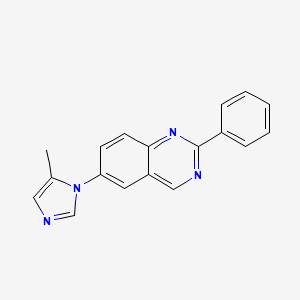
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
